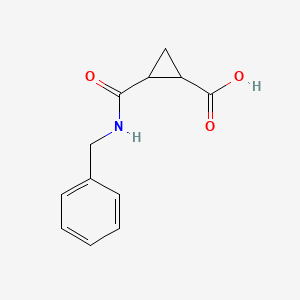

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-6-10(9)12(15)16)13-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHNFZMBCQYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule of interest in contemporary drug discovery. We will delve into its core chemical properties, outline a robust synthetic route, and explore its potential therapeutic applications based on the well-established bioactivity of the cyclopropane motif. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the unique characteristics of this compound.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a wide array of biologically active natural products and synthetic compounds.[1] Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable building block in the design of novel therapeutic agents.[2] Cyclopropane-containing molecules have demonstrated a broad spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[1][3] The rigid cyclopropane scaffold can serve as a conformational constraint in peptide and small molecule design, enhancing binding affinity and metabolic stability.[2] This guide focuses on a specific derivative, this compound, exploring its chemical attributes and potential as a lead compound in drug discovery programs.

Physicochemical and Chemical Properties

| Property | Value (Cyclopropanecarboxylic Acid) | Predicted Influence of Benzylcarbamoyl Group |

| Molecular Formula | C₄H₆O₂ | C₁₁H₁₁NO₃ |

| Molecular Weight | 86.09 g/mol [4] | 205.21 g/mol |

| Appearance | Colorless to light yellow liquid[5] | Likely a solid at room temperature |

| Melting Point | 14-17 °C | Significantly higher |

| Boiling Point | 182-184 °C[5] | Significantly higher |

| pKa | 4.83[5] | Similar, with minor influence from the amide group |

| Solubility | Soluble in water and organic solvents | Reduced aqueous solubility, good solubility in polar organic solvents |

The introduction of the benzylcarbamoyl group is expected to increase the molecular weight and introduce a rigid, planar amide bond. This will likely result in a higher melting and boiling point compared to the parent carboxylic acid. The pKa of the carboxylic acid is not expected to change dramatically. The bulky, hydrophobic benzyl group will likely decrease the compound's solubility in water while maintaining good solubility in organic solvents like ethanol, methanol, and DMSO.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the cyclopropanecarboxylic acid backbone, followed by the coupling of the carboxylic acid with benzylamine to form the desired amide.

Synthesis of Cyclopropanecarboxylic Acid

Several methods for the synthesis of cyclopropanecarboxylic acid have been reported. A common and practical laboratory-scale synthesis involves the base-induced cyclization of γ-chlorobutyronitrile followed by hydrolysis of the resulting cyclopropyl cyanide.[5][6] An alternative, more modern approach utilizes a malonic ester synthesis.[7][8] Another efficient method is the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids.[9]

Amide Coupling to Yield this compound

The final step involves the formation of an amide bond between a suitable cyclopropane-1,2-dicarboxylic acid derivative and benzylamine. A common method for amide bond formation is the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the amine.

Below is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

The structural confirmation of this compound would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons, typically in the range of 1.0-2.0 ppm. The benzylic protons would appear as a singlet or doublet around 4.5 ppm, and the aromatic protons of the benzyl group would be observed between 7.2 and 7.4 ppm. The amide proton would likely be a broad singlet, and the carboxylic acid proton a very broad singlet at lower field.

-

¹³C NMR: The carbon NMR would show signals for the cyclopropane carbons, the carbonyl carbons of the amide and carboxylic acid (around 170-180 ppm), the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), an N-H stretch from the amide (around 3300 cm⁻¹), and a C=O stretch from the amide (the Amide I band, around 1650 cm⁻¹).[10]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is scarce, the known bioactivities of related cyclopropane derivatives provide a strong basis for hypothesizing its therapeutic potential.

Enzyme Inhibition

The strained cyclopropane ring can act as a transition-state analogue for various enzymatic reactions, making cyclopropane derivatives potent enzyme inhibitors.[2] For instance, derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for novel antibiotics.[2]

Neurological Activity

1-aminocyclopropanecarboxylic acids (ACCs) are known to be potent and selective ligands of the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, suggesting a role in neurochemical studies.[1][3]

Anti-inflammatory and Other Activities

Derivatives of cyclopropanecarboxylic acid have been investigated for their anti-inflammatory, analgesic, hypoglycemic, and anti-ketotic properties.[11] Furthermore, some synthetic cyclopropane derivatives have shown potent insecticidal activity.[12] Recently, 2-heptylcyclopropane-1-carboxylic acid has been shown to disperse and inhibit bacterial biofilms, highlighting its potential in combating antibiotic resistance.[13]

A potential mechanism of action for a cyclopropane-containing drug candidate could involve the inhibition of a key metabolic enzyme:

Caption: Hypothetical mechanism of action via enzyme inhibition.

Experimental Protocols

Synthesis of this compound

Materials:

-

cis-1,2-Cyclopropanedicarboxylic anhydride

-

Benzylamine

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cis-1,2-cyclopropanedicarboxylic anhydride (1.0 eq) in toluene.

-

Add benzylamine (1.05 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer, either as a neat film (if liquid) or as a KBr pellet (if solid).

Mass Spectrometry (MS):

-

Determine the exact mass of the product using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the inherent properties of the cyclopropane ring suggest a high potential for biological activity. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the discovery of new drugs with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

-

Organic Syntheses. Cyclopropanecarboxylic acid. Available at: [Link].

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available at: [Link].

-

Salaün, J., & Baird, M. S. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 15(3), 284-324. Available at: [Link].

-

Grokipedia. Cyclopropanecarboxylic acid. Available at: [Link].

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Available at: [Link].

-

Molbase. Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Available at: [Link].

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

PubChem. 2-Methylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link].

-

PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link].

-

ACS Publications. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Available at: [Link].

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: [Link].

-

Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link].

-

NIST. Cyclopropanecarboxylic acid. National Institute of Standards and Technology. Available at: [Link].

-

National Center for Biotechnology Information. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Available at: [Link].

-

Wikipedia. Cyclopropanecarboxylic acid. Available at: [Link].

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link].

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link].

- Google Patents. US3857880A - Cyclopropane carboxylic acid derivatives.

-

Wikipedia. Cycloprop-2-ene carboxylic acid. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Available at: [Link].

-

LookChem. Cas 29555-02-0, 2-METHYLCYCLOPROPANECARBOXYLIC ACID. Available at: [Link].

-

LookChem. Cas 1759-53-1, Cyclopropanecarboxylic acid. Available at: [Link].

-

Sci-Hub. Conformational behaviour and vibrational spectra of cyclopropanecarboxylic acid and cyclopropanecarboxamide. Available at: [Link].

-

PubChem. 1-Benzylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

-

PubMed. Polyenylcyclopropane carboxylic esters with high insecticidal activity. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 10. sci-hub.st [sci-hub.st]

- 11. US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid starting materials

An In-Depth Technical Guide on the Synthesis of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid

Introduction

This compound is a bespoke chemical entity that belongs to the class of functionalized cyclopropanes. The rigid, three-membered ring of the cyclopropane moiety imparts unique conformational constraints, while the carboxamide and carboxylic acid groups provide key points for hydrogen bonding and further chemical modification. These structural features make it a valuable building block for drug development and materials science, where precise spatial arrangement of functional groups is critical for biological activity or material properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthetic pathways to this compound. It emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed, actionable protocols for its preparation. The primary and most efficient route proceeds through a key intermediate, cis-cyclopropane-1,2-dicarboxylic anhydride, which allows for a highly regioselective introduction of the benzylcarbamoyl group.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic strategy. The primary disconnection is the amide bond, which simplifies the molecule into two readily available starting materials: benzylamine and a suitable cyclopropane-1,2-dicarboxylic acid derivative. To ensure regioselectivity and avoid the formation of the bis-amide or unreacted diacid, the use of cis-cyclopropane-1,2-dicarboxylic anhydride is the optimal approach. This cyclic anhydride allows for a selective attack by the amine at one carbonyl group, cleanly yielding the desired mono-amide, mono-acid product.

The anhydride itself can be disconnected across the cyclopropane ring, leading back to a cis-configured alkene, namely maleic anhydride. This suggests a two-step core strategy:

-

Cyclopropanation: The formation of the cyclopropane ring from an appropriate alkene precursor.

-

Amidation: The regioselective ring-opening of the resulting cyclic anhydride with benzylamine.

Synthesis of the Key Intermediate: cis-Cyclopropane-1,2-dicarboxylic Anhydride

The synthesis of the cyclopropane ring is a critical step that establishes the core structure and stereochemistry. Starting from a cis-alkene like maleic anhydride ensures the formation of the desired cis-cyclopropane derivative.

Foundational Synthetic Pathways

The formation of the cyclopropane ring from an alkene precursor is a well-established transformation in organic chemistry. Several methods can be employed, with the choice often depending on substrate compatibility, scale, and safety considerations.[1]

-

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to effect the cyclopropanation of alkenes. It is known for its reliability and stereospecificity.

-

Diazomethane Method: The reaction of an alkene with diazomethane can proceed via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. Subsequent thermal or photochemical extrusion of nitrogen gas yields the cyclopropane ring.[1] While effective, this method is hampered by the extreme toxicity and explosive nature of diazomethane, limiting its application to small-scale syntheses under strict safety protocols.

A highly practical and common precursor for cis-cyclopropane-1,2-dicarboxylic acid is 3-oxabicyclo[3.1.0]hexane-2,4-dione, which is the anhydride itself and is commercially available.[2] Its hydrolysis yields the diacid, which can be dehydrated back to the anhydride if necessary. For the purpose of this guide, we will focus on the direct use of the anhydride.

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid

While the anhydride is the preferred intermediate for the subsequent amidation, the diacid is a common precursor. The following protocol, adapted from established literature procedures, describes the hydrolysis of the anhydride.[2][3]

Objective: To prepare cis-cyclopropane-1,2-dicarboxylic acid from its corresponding anhydride.

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic anhydride (3-oxabicyclo[3.1.0]hexane-2,4-dione)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of cis-cyclopropane-1,2-dicarboxylic anhydride (1.0 eq) in deionized water (10 mL per gram of anhydride) is heated to reflux.

-

The mixture is stirred vigorously at reflux for 1-2 hours, during which time the solid anhydride will dissolve as it hydrolyzes to the diacid.

-

The reaction mixture is cooled to room temperature and then further cooled in an ice bath.

-

The aqueous solution is acidified to pH 1-2 with concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield cis-cyclopropane-1,2-dicarboxylic acid as a white solid.

Core Synthesis: Amidation via Anhydride Ring-Opening

The final step in the synthesis is the regioselective mono-amidation of the cyclopropane dicarboxylic acid system. Using the cyclic anhydride is vastly superior to using the diacid. Attempting to mono-amidate the diacid directly would require complex protecting group strategies or would result in a statistical mixture of di-amide, mono-amide, and unreacted starting material, leading to significant purification challenges. The anhydride elegantly solves this by presenting two electrophilic sites within a single molecule, where the attack of a nucleophile necessarily breaks the ring to form the desired product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in benzylamine attacks one of the electrophilic carbonyl carbons of the anhydride ring. This forms a tetrahedral intermediate. The ring then opens by cleavage of the acyl-oxygen bond, with the departing oxygen atom becoming a carboxylate anion. This intermediate is a zwitterion containing both the ammonium and carboxylate ions. During the subsequent acidic workup, both groups are protonated to yield the final neutral product. This mechanism ensures that only one equivalent of the amine reacts and that the product is the mono-amide, mono-acid.

Detailed Experimental Protocol

Objective: To synthesize cis-2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid from cis-cyclopropane-1,2-dicarboxylic anhydride and benzylamine.

Materials:

-

cis-Cyclopropane-1,2-dicarboxylic anhydride (1.0 eq)

-

Benzylamine (1.0 - 1.05 eq)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclopropane-1,2-dicarboxylic anhydride in anhydrous THF (approx. 10 mL per gram of anhydride) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add benzylamine dropwise via syringe over 5-10 minutes. A white precipitate may form upon addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford cis-2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid as a white crystalline solid.

Quantitative Data Summary

The following table provides representative quantitative data for the key amidation step. Yields are typically high due to the clean and regioselective nature of the reaction.

| Reactant A | Reactant B | Molar Ratio (A:B) | Solvent | Typical Yield |

| cis-Cyclopropane-1,2-dicarboxylic anhydride | Benzylamine | 1.0 : 1.05 | THF | > 90% |

Stereochemical Considerations

The stereochemistry of the final product is dictated entirely by the stereochemistry of the starting materials.

-

cis-Isomer: As detailed in this guide, starting with maleic anhydride (a cis-alkene) leads to cis-cyclopropane-1,2-dicarboxylic anhydride. The subsequent ring-opening with benzylamine occurs without affecting the stereocenters on the cyclopropane ring, thus yielding the cis-product exclusively.

-

trans-Isomer: To synthesize the trans-isomer, one must begin with a trans-alkene precursor, such as fumaric acid or its diethyl ester. Cyclopropanation would yield trans-cyclopropane-1,2-dicarboxylic acid (or its diester).[2] The subsequent mono-amidation of the trans-diacid is more challenging as the two carboxylic acid groups are equivalent. This would typically involve statistical methods or the use of a large excess of the diacid to favor mono-substitution, requiring a more involved purification process.

References

-

Bruno, B., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

Sources

Stereoisomers of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to molecular scaffolds.[1] When substituted, as in 2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, this strained three-membered ring gives rise to a rich stereochemical landscape. The precise three-dimensional arrangement of the carboxyl and benzylcarbamoyl substituents dictates the molecule's interaction with biological targets, making stereoisomeric control a critical aspect of drug design and development.[2][3] This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the stereoisomers of this compound, offering field-proven insights and detailed protocols for researchers in the pharmaceutical sciences.

The Stereochemical Landscape: Cis, Trans, and Enantiomeric Pairs

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which can be categorized into two pairs of enantiomers: one cis pair and one trans pair.

-

Cis Isomers : The carboxylic acid and benzylcarbamoyl groups are on the same side of the cyclopropane ring. This configuration results in a pair of enantiomers: (1R,2S) and (1S,2R).

-

Trans Isomers : The functional groups are on opposite sides of the ring. This configuration also results in a pair of enantiomers: (1R,2R) and (1S,2S).

The distinction is crucial, as geometric isomers (cis vs. trans) are diastereomers with different physical properties and often distinct biological activities.[4] Similarly, enantiomers can have vastly different pharmacological and toxicological profiles.[2]

Caption: Relationship between the four stereoisomers of the target molecule.

Table 1: Summary of Stereoisomers

| Stereoisomer Name | Relative Stereochemistry | Chirality | Relationship to (1R,2R) Isomer |

| (trans)-2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid | trans | Chiral (1R,2R) | Identity |

| (trans)-2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid | trans | Chiral (1S,2S) | Enantiomer |

| (cis)-2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid | cis | Chiral (1R,2S) | Diastereomer |

| (cis)-2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid | cis | Chiral (1S,2R) | Diastereomer |

Stereoselective Synthesis Strategies

Achieving stereochemical purity begins with a robust synthetic strategy. The most efficient approaches involve stereoselective cyclopropanation of a suitable α,β-unsaturated precursor.

Principle of Stereospecific Cyclopropanation

The stereochemistry of the final cyclopropane product is often directly determined by the geometry of the starting alkene. For instance, the reaction of a carbene or carbenoid with an alkene is typically stereospecific. A (E)-alkene will yield a trans-substituted cyclopropane, while a (Z)-alkene will yield a cis-substituted product. This principle is foundational for controlling the relative stereochemistry.[5]

A plausible precursor for our target molecule is (E)-N-benzyl-4-oxobut-2-enamide, which can be synthesized from fumaric acid and benzylamine. Subsequent cyclopropanation would yield the trans isomers.

Experimental Protocol: Samarium-Promoted Cyclopropanation

This protocol is adapted from a method known for its directness and high stereospecificity, which allows for the cyclopropanation of unmasked α,β-unsaturated carboxylic acids and their derivatives.[5]

Objective: To synthesize a racemic mixture of trans-2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Materials:

-

(E)-4-(benzylamino)-4-oxobut-2-enoic acid (precursor)

-

Samarium (Sm) powder

-

Iodoform (CHI₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ultrasonic bath

Procedure:

-

Reactor Setup: In a flame-dried, three-necked flask under an argon atmosphere, add samarium powder (3.0 eq) and iodoform (1.1 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) to the flask.

-

Carbenoid Formation: Place the flask in an ultrasonic bath and irradiate for 30-45 minutes. The formation of the samarium carbenoid is indicated by a change in the mixture's color.

-

Substrate Addition: Dissolve (E)-4-(benzylamino)-4-oxobut-2-enoic acid (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Continue ultrasonic irradiation for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the racemic trans-2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Causality Note: The use of samarium and iodoform generates a samarium carbenoid intermediate. This intermediate coordinates with the carboxyl group of the substrate, which helps stabilize the transition state and directs the stereospecific addition to the double bond.[5] Ultrasonic activation is crucial for enhancing reaction efficiency and preventing side reactions.[5]

Caption: General workflow for synthesis and separation of trans-isomers.

Separation of Enantiomers

Once a racemic mixture of a diastereomer (e.g., the trans pair) is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6]

Principle of Chiral HPLC

CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[6] Differences in the stability of these complexes lead to different retention times, allowing for their separation. Phenylcarbamate-derivatized cyclodextrin or polysaccharide-based CSPs are often effective for resolving chiral carboxylic acids.[6][7]

Experimental Protocol: Analytical Chiral HPLC Separation

Objective: To resolve the enantiomers of trans-2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralcel® OD-H or similar polysaccharide-based column

-

Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) mixture

-

Racemic trans-product sample, dissolved in mobile phase

Procedure:

-

System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase (e.g., 90:10:0.1 Hexane:IPA:TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 10 µL of the sample solution (approx. 1 mg/mL).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Analysis: The two enantiomers should elute as two distinct, well-resolved peaks. The separation factor (α) and resolution (Rs) should be calculated to quantify the separation quality.

Method Development Insight: The polar organic mode, using solvents like hexane and isopropanol, is often a good starting point for chiral acids on polysaccharide CSPs.[7] The addition of a small amount of a strong acid like TFA is critical; it acts as an ionic suppressor, protonating the carboxylic acid to prevent peak tailing and ensure sharp, reproducible peaks.

Table 2: Representative Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Retention Time (E1) | 8.5 min |

| Retention Time (E2) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | > 2.0 |

| Note: These are illustrative values and require experimental optimization. |

Structural Characterization and Confirmation

Unambiguous confirmation of both relative (cis/trans) and absolute ((R)/(S)) stereochemistry requires a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclopropane derivatives.[8] The key lies in the through-bond coupling constants (J-values) between the protons on the cyclopropane ring.

-

Diagnostic Feature: For 1,2-disubstituted cyclopropanes, the vicinal coupling constant between the two ring protons is typically larger for cis isomers (Jcis ≈ 8-10 Hz) than for trans isomers (Jtrans ≈ 5-7 Hz).[8][9] This difference arises from the dihedral angle between the C-H bonds.

The unique electronic environment of the cyclopropane ring also results in characteristic upfield chemical shifts for the ring protons (typically 0.2-2.0 ppm), a phenomenon attributed to a ring-current effect.[10][11]

X-ray Crystallography for Absolute Stereochemistry

While NMR can establish relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[12]

Principle: By analyzing the diffraction pattern of X-rays passing through an ordered crystal of a single enantiomer, the precise three-dimensional position of every atom in the molecule can be determined. Using anomalous dispersion effects, the absolute configuration (R or S) at each stereocenter can be assigned unambiguously.[12] This technique provides the ultimate proof of stereochemical assignment.

Workflow:

-

Crystallization: Grow a high-quality single crystal of one of the purified enantiomers. This is often the most challenging step.[12]

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve the crystal structure to obtain a 3D model and refine the atomic positions. The final output provides bond lengths, angles, and the absolute stereochemical configuration.

Caption: Logic flow for the complete characterization of a stereoisomer.

Conclusion and Outlook

The stereoisomers of this compound represent a classic case study in the importance of stereochemistry in medicinal chemistry. Control over the synthesis and purification of these isomers is paramount for any meaningful investigation into their structure-activity relationships (SAR). The methodologies outlined in this guide—from stereospecific synthesis to chiral HPLC separation and definitive crystallographic analysis—provide a robust framework for researchers. By applying these principles, drug development professionals can confidently isolate and characterize each stereoisomer, paving the way for the discovery of novel therapeutics with optimized potency and safety profiles.

References

-

Baranac-Stojanović, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(1), 308-321. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. Available at: [Link]

-

Wu, W., Ma, B., Wu, J. I. C., Schleyer, P. von R., & Mo, Y. (2009). Is Cyclopropane Really the σ‐Aromatic Paradigm? Chemistry – A European Journal, 15(38), 9730-9736. Available at: [Link]

-

Abellán-Flos, M., et al. (2005). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 16(12), 2119-2126. Available at: [Link]

-

Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(9), 1246-1252. Available at: [Link]

-

MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Available at: [Link]

-

Bruno, A., et al. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1431-1443. Available at: [Link]

-

Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Available at: [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]

-

ResearchGate. (2015). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

-

Cele, Z. N. (2007). X-Ray Crystallography of Chemical Compounds. The Open Conference Proceedings Journal, 1, 1-9. Available at: [Link]

-

Beauparlant, A. M. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Digital Commons@ETSU. Available at: [Link]

-

Molbase. (n.d.). Synthesis of cyclopropane carboxylic acid p-[(2-propynyloxy)methyl]benzyl ester. Retrieved from [Link]

- Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Ponder, J., et al. (2001). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Liquid Chromatography & Related Technologies, 24(10), 1461-1476. Available at: [Link]

-

Semantic Scholar. (2018). Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase. Retrieved from [Link]

- Google Patents. (1982). US4337352A - Separation of enantiomers of chiral carboxylic acids.

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Ilisz, I., et al. (2022). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports, 12, 10798. Available at: [Link]

-

Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. Available at: [Link]

-

ResearchGate. (2007). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 6. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Cyclopropane(75-19-4) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activity of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

An In-depth Technical Guide to Investigating the Potential Biological Activity of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

Introduction: Rationale for Investigation

The confluence of a constrained cyclopropane ring and a flexible benzylcarbamoyl moiety in this compound presents a compelling case for its investigation as a potential therapeutic agent. The cyclopropane unit, a recurring motif in a plethora of biologically active natural products and synthetic pharmaceuticals, imparts a unique conformational rigidity that can enhance binding to biological targets and improve metabolic stability.[1][2] Its incorporation is a recognized strategy in medicinal chemistry to augment potency and selectivity.[1][2] Cyclopropane derivatives have demonstrated a wide spectrum of pharmacological activities, including enzyme inhibition, and anticancer, antiviral, and antibacterial effects.[3][4]

Notably, the cyclopropane scaffold is a key feature in a number of potent and selective histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[7][8] Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.[6][7][8] The benzylcarbamoyl group, on the other hand, is present in various compounds with demonstrated biological activities.

Given the established precedent of cyclopropane-containing molecules as enzyme inhibitors, particularly HDAC inhibitors, this guide posits that this compound warrants thorough investigation for its potential as an anticancer agent, likely acting through the inhibition of one or more histone deacetylases. This document will provide a comprehensive, step-by-step framework for researchers to explore the biological activity of this novel compound, from initial enzyme inhibition screening to cell-based mechanistic studies.

Hypothesized Mechanism of Action: HDAC Inhibition

We hypothesize that this compound functions as a histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, the acetylation of histones is maintained, resulting in a more open chromatin structure that allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]

The rationale for this hypothesis is grounded in the structural similarities of the target molecule to known cyclopropane-containing HDAC inhibitors.[5][6] The carboxylic acid moiety can potentially chelate the zinc ion in the active site of zinc-dependent HDACs, a common mechanism for many HDAC inhibitors.[7] The cyclopropane ring provides a rigid scaffold to orient the functional groups for optimal interaction with the enzyme's active site, while the benzylcarbamoyl tail may interact with residues at the rim of the active site, contributing to binding affinity and selectivity.

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the downstream effects of HDAC inhibition.

Experimental Workflow for Biological Activity Assessment

To systematically evaluate the potential of this compound as an anticancer agent, a tiered experimental approach is recommended. This workflow begins with broad screening for enzyme inhibition and cytotoxicity, followed by more detailed mechanistic studies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diarylcyclopropane hydroxamic acid inhibitors of histone deacetylase 4 designed by combinatorial approach and QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase Inhibitors as Anticancer Drugs | MDPI [mdpi.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering predictive insights that streamline research and development.[1][2] This guide provides a comprehensive, in-depth technical workflow for the computational evaluation of 2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, a novel small molecule. While specific biological data for this compound is not yet publicly available, its chemical scaffold, featuring a cyclopropane ring, a carboxylic acid, and a benzylcarbamoyl moiety, suggests potential interactions with various biological targets. Compounds with a cyclopropane core are known to possess a wide spectrum of biological activities, including enzyme inhibition.[3]

For the purpose of this technical guide, we will hypothesize a plausible biological target to illustrate a complete in silico evaluation pipeline. The presence of a carboxylic acid and a hydrophobic benzyl group are features common to many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][] Therefore, we have selected Cyclooxygenase-2 (COX-2) as our hypothetical target. COX-2 is a well-validated enzyme involved in inflammation and pain, making it a relevant subject for drug discovery efforts.[6]

This document will serve as a practical guide for researchers, scientists, and drug development professionals, detailing the core methodologies of ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to provide not just a protocol, but the scientific rationale behind each step, ensuring a foundation of expertise and trustworthiness in the described methods.

Part 1: Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase involves the preparation of both the small molecule (ligand) and the macromolecular target (protein) to ensure they are chemically and structurally correct for simulation.

Ligand Preparation: From 2D Structure to 3D Conformation

The starting point for our ligand, this compound, is its 2D chemical structure. To be used in 3D modeling, it must be converted into a realistic, low-energy 3D conformation.

Causality Behind the Protocol: The bioactivity of a molecule is intrinsically linked to its three-dimensional shape and electrostatic properties. A simple 2D-to-3D conversion is insufficient as it may result in a high-energy, and therefore biologically irrelevant, conformation. An energy minimization step using a suitable force field is crucial to relax the structure into a more stable and representative state.

Step-by-Step Protocol for Ligand Preparation:

-

Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(C1(CC1)C(=O)O)NCc1ccccc1.

-

Generate 3D Coordinates: Use a molecular editor such as Avogadro or ChemDraw to convert the SMILES string into an initial 3D structure.

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for proper charge distribution and hydrogen bonding. The protonation state should be set to a physiological pH of ~7.4.

-

Energy Minimization: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) within the software to perform energy minimization. This process adjusts bond lengths, angles, and dihedrals to find a low-energy conformation.

-

Save the Structure: The final, prepared 3D structure should be saved in a standard format, such as .mol2 or .sdf, which retains 3D coordinates and bond order information.

Target Protein Preparation: Refining the Crystal Structure

For our study, we will use the crystal structure of human COX-2. A suitable structure can be obtained from the RCSB Protein Data Bank (PDB), an archive of experimentally determined 3D structures of biological macromolecules.[7][8][9] We will use PDB ID: 4COX , which is a high-resolution crystal structure of murine cyclooxygenase-2.

Causality Behind the Protocol: Raw PDB files are often not immediately ready for docking or simulation. They may contain non-essential water molecules, co-factors, or other ligands from the crystallization process. Furthermore, these files typically lack hydrogen atoms, which are essential for defining the hydrogen-bonding network and for the force field calculations. The "Protein Preparation" workflow corrects these issues and optimizes the structure for subsequent modeling.

Step-by-Step Protocol for Target Preparation (using Schrödinger's Maestro as an example): [10][11][12]

-

Import PDB Structure: Load the PDB file (e.g., 4COX) into a molecular modeling suite like Schrödinger's Maestro.

-

Pre-processing:

-

Assign correct bond orders.

-

Add hydrogen atoms, as they are missing in most crystal structures.

-

Create disulfide bonds where appropriate.

-

Fill in missing side chains and loops using Prime.

-

-

Optimize Hydrogen-Bonding Network: Use tools like protprep in Maestro to optimize the orientation of hydroxyl groups, thiol groups, and the protonation states of histidine residues to maximize hydrogen bonding.

-

Remove Unnecessary Molecules: Delete all water molecules that are not in the active site and any co-crystallized ligands or ions that are not relevant to the planned docking study.

-

Constrained Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strains introduced during the preparation process, while keeping the heavy atoms close to their original crystallographic positions. The OPLS force field is commonly used for this purpose.

Part 2: Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][13] It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Causality Behind the Protocol: The docking algorithm systematically samples a large number of possible conformations of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, allowing for the ranking of different binding modes. The results provide valuable hypotheses about how the ligand might interact with key residues in the active site.

Step-by-Step Protocol for Molecular Docking using AutoDock Vina: [14][15]

-

Prepare Ligand and Receptor Files: Convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.

-

Define the Binding Site (Grid Box Generation):

-

Identify the active site of COX-2. This is often done by locating the position of the co-crystallized ligand in the original PDB file.

-

Define a 3D grid box that encompasses this active site. The size of the box should be large enough to allow for rotational and translational freedom of the ligand. For COX-2, the center of the grid can be defined based on the position of known inhibitors.

-

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the center of the grid box, and its dimensions in Angstroms.

-

Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Analyze Results:

-

The output file will rank the poses based on their binding scores. The top-ranked pose with the lowest binding energy is considered the most likely binding mode.

-

Visualize the top-ranked pose using software like PyMOL or ChimeraX to inspect the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

-

Diagram: Molecular Docking Workflow

Caption: Workflow for molecular docking of a ligand to a protein target.

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential binding mode, a biological system is dynamic. Molecular Dynamics (MD) simulation is a powerful technique that models the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[16][17][18]

Causality Behind the Protocol: MD simulations solve Newton's equations of motion for a system of atoms, governed by a molecular mechanics force field. By simulating the complex in a realistic environment (i.e., solvated in water with ions), we can observe whether the ligand remains stably bound in its docked pose or if it is unstable and dissociates. This provides a more rigorous assessment of the docking prediction.

Step-by-Step Workflow for MD Simulation using GROMACS: [19][20][21]

-

System Building:

-

Combine the coordinates of the protein and the best-docked pose of the ligand into a single complex file.

-

Generate a topology for the ligand that is compatible with the protein force field (e.g., CHARMM36). This can be done using servers like CGenFF.

-

-

Solvation: Place the protein-ligand complex in a periodic box and fill it with a chosen water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent molecules.

-

Equilibration:

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Switch to a constant pressure ensemble to allow the density of the system to relax to the correct value. The position restraints are gradually released.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. The trajectory (atomic coordinates over time) is saved for analysis.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Diagram: Molecular Dynamics Simulation Workflow

Caption: A typical workflow for a molecular dynamics simulation.

Part 4: ADMET Prediction: Evaluating Drug-Likeness

A compound's efficacy is not solely determined by its binding affinity. Its pharmacokinetic and toxicological properties, collectively known as ADMET, are critical for its success as a drug.[22][23] In silico ADMET prediction provides an early assessment of a compound's drug-like properties.[24][25]

Causality Behind the Protocol: Web-based tools like SwissADME use a combination of physicochemical property calculations and predictive models trained on large datasets of known drugs to estimate various ADMET parameters.[26][27][28] This allows for a rapid screening of compounds for potential liabilities, such as poor absorption or potential toxicity, long before any experimental testing is required.

Step-by-Step Protocol for ADMET Prediction using SwissADME: [29][30]

-

Input Molecule: Navigate to the SwissADME website and input the SMILES string of this compound.

-

Run Prediction: Execute the prediction. The server will calculate a wide range of properties.

-

Analyze Results: Review the output, focusing on key parameters related to:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

-

Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which indicates if a compound has properties that would make it a likely orally active drug in humans.

-

Medicinal Chemistry Friendliness: Alerts for any potentially problematic chemical fragments.

-

Diagram: ADMET Prediction and Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. RCSB Protein Data Bank: Enabling biomedical research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Browse: Enzymes [pdb101.rcsb.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. schrodinger.com [schrodinger.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. aurlide.fi [aurlide.fi]

- 24. semanticscholar.org [semanticscholar.org]

- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 29. Molecular Modelling Group [molecular-modelling.ch]

- 30. researchgate.net [researchgate.net]

The Cyclopropane Carboxamide Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to modulate the pharmacological profiles of therapeutic agents. When functionalized with a carboxamide group, this privileged scaffold gives rise to a vast and diverse class of molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of cyclopropane carboxamide derivatives, from the initial synthesis of the parent cycloalkane to their current status as key components of approved drugs. We will explore the evolution of synthetic methodologies, delve into the intricate structure-activity relationships that govern their therapeutic efficacy, and provide detailed protocols for their preparation and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the cyclopropane carboxamide core in their own research endeavors.

The Genesis of a Privileged Scaffold: From a Strained Ring to a Therapeutic Mainstay

The journey of the cyclopropane carboxamide scaffold begins not with the complex derivatives we see today, but with the fundamental three-membered ring itself.

The Discovery of Cyclopropane: A Story of a Strained Beginning

In 1881, the Austrian chemist August Freund, while investigating the reaction of 1,3-dibromopropane with sodium, serendipitously synthesized a new gaseous hydrocarbon.[1] Through meticulous experimentation, he correctly deduced its cyclic structure, naming it trimethylene, now known as cyclopropane.[1] This discovery was initially of primarily theoretical interest, a curiosity due to the significant ring strain inherent in its 60° C-C-C bond angles. For nearly half a century, cyclopropane remained largely a laboratory curiosity.

A Spark of Biological Activity: The Anesthetic Properties of Cyclopropane

The trajectory of cyclopropane's importance shifted dramatically in 1929. At the University of Toronto, Velyien E. Henderson and George H. W. Lucas were investigating the impurities in propylene, which was being explored as an anesthetic. They hypothesized that a contaminant was responsible for the cardiac side effects observed. This "toxic" contaminant turned out to be cyclopropane, which, upon isolation and testing, was found to be a potent and rapid-acting anesthetic with stable hemodynamics.[2] This discovery, born from an incorrect hypothesis, marked the first significant biological application of a cyclopropane-containing molecule and catalyzed a surge of interest in its derivatives.

The Emergence of Cyclopropane Carboxamide Derivatives: A Convergence of Synthetic Chemistry and Medicinal Need

While a singular, celebrated "discovery" of the first cyclopropane carboxamide is not prominently documented in the historical literature, its emergence can be understood as a logical and inevitable convergence of established synthetic organic chemistry principles with the growing interest in cyclopropane's biological potential. The synthesis of an amide from a carboxylic acid or its derivatives was a well-established transformation in the early 20th century.

Foundational Amide Synthesis: The Chemical Precedent

The formation of amides from carboxylic acids and their activated derivatives, such as acyl chlorides and esters, has been a fundamental reaction in organic chemistry for over a century. The reaction of an acyl chloride with ammonia or a primary/secondary amine to form an amide is a robust and high-yielding transformation.[3][4] Similarly, the conversion of esters to amides through aminolysis was also a known process.

It is highly probable that the first syntheses of cyclopropanecarboxamide and its simple N-substituted derivatives were performed as straightforward applications of these established methods to cyclopropanecarboxylic acid, which itself could be prepared from cyclopropane. These early, likely unpublished or non-highlighted, syntheses would have laid the groundwork for the more complex derivatives that would follow.

The Post-Anesthetic Era: A New Focus on Medicinal Chemistry

Following the clinical use of cyclopropane as an anesthetic, the broader medicinal chemistry community began to explore the incorporation of the cyclopropyl group into other molecular scaffolds. The unique properties conferred by this small, rigid ring system were becoming increasingly appreciated.

The Cyclopropyl Group in Modern Drug Design: A Multifaceted Tool

The cyclopropyl group is now a well-established and highly valued motif in drug discovery and development.[5] Its incorporation into a drug candidate can lead to a multitude of beneficial effects on the molecule's pharmacological profile.

Physicochemical and Pharmacokinetic Advantages

The introduction of a cyclopropane ring can significantly impact a molecule's properties:

-

Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Reduced Off-Target Effects: By constraining the conformation of a molecule, the cyclopropyl group can improve its selectivity for the intended target, thereby reducing off-target effects and improving the safety profile.

The Role of the Carboxamide Linker

The carboxamide group is a versatile and common functional group in pharmaceuticals. Its key features include:

-

Hydrogen Bonding Capability: The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.

-

Chemical Stability: The amide bond is generally stable to metabolic degradation.

-

Synthetic Accessibility: The formation of amide bonds is a well-understood and reliable chemical transformation.

The combination of the cyclopropyl moiety and the carboxamide linker creates a powerful and versatile building block for the construction of novel therapeutic agents.

Therapeutic Applications of Cyclopropane Carboxamide Derivatives

The cyclopropane carboxamide core is found in a wide range of clinically used drugs and investigational new drug candidates across various therapeutic areas.

Oncology

In the field of oncology, cyclopropane carboxamide derivatives have shown significant promise as inhibitors of various protein kinases. The rigid cyclopropane ring can effectively position key pharmacophoric elements for optimal interaction with the kinase active site.

Infectious Diseases

Derivatives of cyclopropane carboxamide have been investigated for their antibacterial and antiviral activities. The unique shape and electronic properties of the cyclopropyl group can lead to novel modes of action against microbial targets.

Central Nervousous System (CNS) Disorders

The ability of the cyclopropyl group to increase metabolic stability and brain permeability makes it an attractive feature for CNS drug candidates. Cyclopropane carboxamide derivatives have been explored for the treatment of a range of neurological and psychiatric disorders.

Synthesis of Cyclopropane Carboxamide Derivatives: Key Methodologies

The synthesis of cyclopropane carboxamide derivatives can be broadly categorized into two main approaches: the formation of the cyclopropane ring followed by amide coupling, or the formation of the amide bond on a precursor that is then cyclized.

Amide Formation from Cyclopropanecarboxylic Acid and its Derivatives

This is the most common and direct approach.

-

From Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid can be converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting cyclopropanecarbonyl chloride reacts readily with ammonia or a primary/secondary amine to yield the desired cyclopropane carboxamide.[3][4]

-

From Cyclopropanecarboxylic Acid via Coupling Reagents: A wide array of modern coupling reagents can be used to directly form the amide bond from cyclopropanecarboxylic acid and an amine. Common coupling agents include carbodiimides like DCC and EDC, as well as uronium-based reagents like HATU and HBTU.

-

From Cyclopropanecarboxylic Esters: Cyclopropanecarboxylic esters can be converted to amides via aminolysis, often requiring elevated temperatures or catalysis.

Cyclopropanation of Amide-Containing Precursors

In some cases, it may be advantageous to form the cyclopropane ring on a molecule that already contains the amide functionality.

-

Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an α,β-unsaturated amide, followed by an intramolecular cyclization to form the cyclopropane ring.

Experimental Protocols

Synthesis of Cyclopropanecarboxamide from Cyclopropanecarbonyl Chloride

Equation:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve cyclopropanecarbonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude cyclopropanecarboxamide.

-

Purify the product by recrystallization or column chromatography.

HATU-Mediated Amide Coupling of Cyclopropanecarboxylic Acid

Equation:

Procedure:

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Timeline of Discovery

Caption: Common synthetic pathways to cyclopropane carboxamides from cyclopropanecarboxylic acid.

Conclusion and Future Outlook

The journey of cyclopropane carboxamide derivatives from a theoretical curiosity to a vital component of modern pharmaceuticals is a testament to the interplay of fundamental chemical discovery and the relentless pursuit of therapeutic innovation. The unique structural and electronic properties of the cyclopropane ring, combined with the versatile and robust nature of the carboxamide linker, have created a scaffold of immense value in drug design. As our understanding of disease biology deepens and our synthetic capabilities continue to expand, we can anticipate that the cyclopropane carboxamide core will continue to play a pivotal role in the development of the next generation of life-saving medicines. The ongoing exploration of novel cyclopropanation methods and the creative application of this scaffold in new therapeutic contexts promise a bright and impactful future for this remarkable class of molecules.

References

- Freund, A. (1882). Ueber Trimethylen. Monatshefte für Chemie und verwandte Theile anderer Wissenschaften, 3(1), 625-635.

-

Bokoch, M. P., & Gelb, A. W. (2014). From the journal archives: cyclopropane: induction and recovery with a bang!. Canadian Journal of Anesthesia/Journal canadien d'anesthésie, 61(8), 763-766. [Link]

-

Taylor & Francis. (n.d.). Cyclopropane – Knowledge and References. Taylor & Francis Online. [Link]

-

docentes.fct.unl.pt. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. [Link]

- Google Patents. (1996).

-

CHIMIA. (2011). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. [Link]

- Berichte der Deutschen Chemischen Gesellschaft. (n.d.).

-

docbrown.info. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

- Google Books. (1900). Berichte der Deutschen Chemischen Gesellschaft.

-

Stanford Libraries. (n.d.). Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog. [Link]

-

The Online Books Page. (n.d.). Berichte der Deutschen Chemischen Gesellschaft archives. [Link]

-

PubChem. (n.d.). Cyclopropanecarbonyl chloride. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

- Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft, Volumen 21.

-

MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

Sources

- 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid and its Isomers: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals